molecular formula C11H13NO B11719217 1-(4-(Azetidin-1-yl)phenyl)ethanone

1-(4-(Azetidin-1-yl)phenyl)ethanone

Cat. No.: B11719217
M. Wt: 175.23 g/mol
InChI Key: AHHKQUNYVVUSNT-UHFFFAOYSA-N
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Description

1-(4-(Azetidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a phenyl ring, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-(Azetidin-1-yl)phenyl)ethanone typically involves the reaction of 4-bromoacetophenone with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

1-(4-(Azetidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Azetidin-1-yl)phenyl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the interactions of azetidine-containing compounds with biological targets.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Azetidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-(Azetidin-1-yl)phenyl)ethanone can be compared with other similar compounds, such as:

Biological Activity

1-(4-(Azetidin-1-yl)phenyl)ethanone, an organic compound with the molecular formula C10H11NO, has garnered attention in medicinal chemistry due to its unique structure and significant biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring linked to a phenyl group via an ethanone functional group. Its molecular weight is 161.20 g/mol, and the structure allows for various chemical reactions, making it a versatile candidate for synthetic applications in drug development.

Research indicates that this compound exhibits significant biological activity primarily due to the reactivity of the azetidine ring. This reactivity enables the compound to form covalent bonds with biological macromolecules such as DNA and proteins, potentially leading to cytotoxic effects . Such interactions suggest its candidacy as an anticancer agent .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, compounds with azetidine rings have demonstrated antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. These studies showed that similar azetidinone derivatives could inhibit cell growth effectively at nanomolar concentrations .

The following table summarizes some key findings related to the anticancer activity of related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDCovalent binding to macromolecules
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-azetidin-2-oneMCF-70.075Inhibition of tubulin polymerization
3-fluoro-4-(3,4,5-trimethoxyphenyl)-azetidin-2-oneHs578T0.033Induction of apoptosis

Enzyme Inhibition

In addition to its anticancer properties, this compound may also exhibit enzyme inhibition capabilities. The azetidine moiety can interact with various enzymes through covalent modification, which is crucial for therapeutic applications targeting specific pathways in diseases such as cancer and bacterial infections.

In Vitro Studies

In vitro studies have shown that azetidine derivatives can significantly inhibit the proliferation of cancer cells. For example, a study on azetidinones indicated that they could disrupt microtubule dynamics, leading to apoptosis in treated cells .

In Vivo Studies

In vivo experiments have further supported these findings. For instance, a compound structurally related to this compound was tested in mouse models bearing human tumor xenografts. Results demonstrated a dose-dependent inhibition of tumor growth, highlighting the compound's potential as an effective therapeutic agent .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-[4-(azetidin-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H13NO/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-12/h3-6H,2,7-8H2,1H3

InChI Key

AHHKQUNYVVUSNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC2

Origin of Product

United States

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